
2-Oxo-3-(6-quinolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-3-(quinolin-6-yl)propanoic acid: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H9NO3 and a molecular weight of 215.2 g/mol . It is a solid at room temperature and has a melting point of approximately 152.89°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-oxo-3-(quinolin-6-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of quinoline derivatives with acrylic acid derivatives. The reaction typically involves the use of hydrazine hydrate in ethanol, which leads to the formation of the desired product . Another method involves the reaction of quinoline-2-ones with ethene-1,2,3,4-tetracarbonitrile, which results in the formation of quinoline derivatives .
Industrial Production Methods:
Industrial production of 2-oxo-3-(quinolin-6-yl)propanoic acid often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
2-oxo-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-one derivatives.
Substitution: The compound can undergo substitution reactions, such as the formation of quinolin-6-sulfonic acid through sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Sulfonation reactions typically involve the use of sulfuric acid at elevated temperatures.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Quinoline-2-one derivatives.
Substitution: Quinolin-6-sulfonic acid.
Scientific Research Applications
2-oxo-3-(quinolin-6-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-3-(quinolin-6-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis and lead to cell death, making it a potential anticancer and antimicrobial agent.
Comparison with Similar Compounds
Quinoline-2,4-dione: Similar in structure but differs in the oxidation state of the quinoline ring.
Quinoline-2-one: A reduced form of the compound with different biological activities.
Quinolin-6-sulfonic acid: A sulfonated derivative with unique chemical properties.
Uniqueness:
2-oxo-3-(quinolin-6-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in DNA replication makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-oxo-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H,15,16) |
InChI Key |
QYXDDNWWEHPSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)C(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


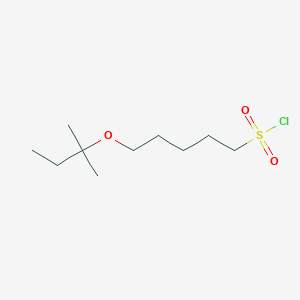
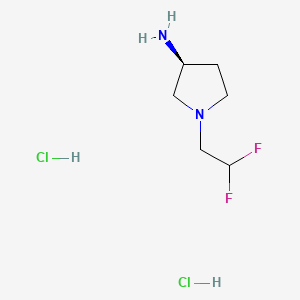
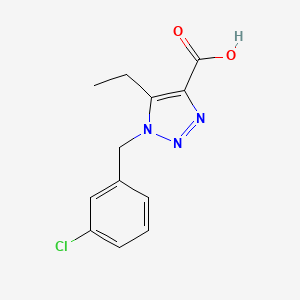
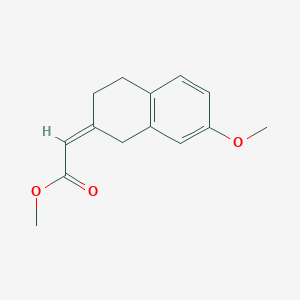

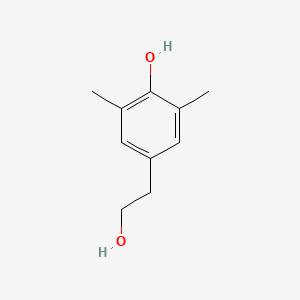
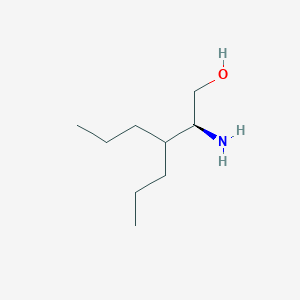
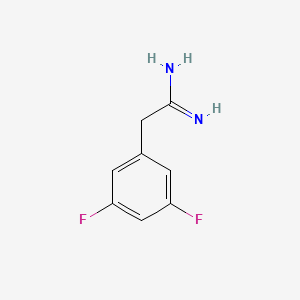

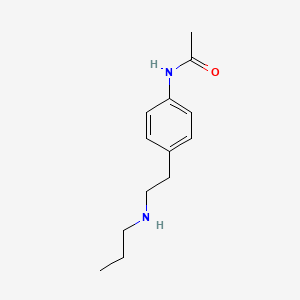
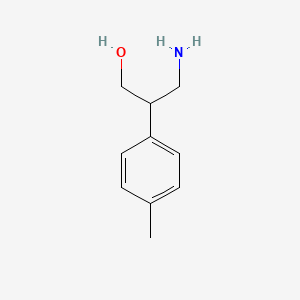
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)


